REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[CH3:6][OH:7]>OCCC>[CH3:6][O:4][CH2:1][OH:5].[CH3:6][O:7][CH2:1][CH2:2][CH3:3]
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrocarboxylation product sample preparation for 1H NMR analysis
|
Type
|
ADDITION
|
Details
|
Then 0.8288 g of stock solution was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to an NMR tube
|
Type
|
CUSTOM
|
Details
|
pulse delay, 90 degree pulse angle, 16 scans and D2O
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCO
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([OH:5])(=[O:4])[CH2:2][CH3:3].[CH3:6][OH:7]>OCCC>[CH3:6][O:4][CH2:1][OH:5].[CH3:6][O:7][CH2:1][CH2:2][CH3:3]
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Hydrocarboxylation product sample preparation for 1H NMR analysis
|
Type
|
ADDITION
|
Details
|
Then 0.8288 g of stock solution was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
the solution was transferred to an NMR tube
|
Type
|
CUSTOM
|
Details
|
pulse delay, 90 degree pulse angle, 16 scans and D2O
|
Reaction Time |
30 s |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
COCO
|
Name
|
|
Type
|
product
|
Smiles
|
COCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |